(4-Oxo-4H-quinazolin-3-yl)-acetic acid

PROTAC Linker Physicochemical Properties Drug Design

Differentiated by a quantifiably low LogP (0.481) and only 2 rotatable bonds, this rigid alkyl-chain PROTAC linker minimizes lipophilicity for polar, solvent-exposed target sites. Experimentally validated USP5 ZnF-UBD antagonist (Kd=930 µM) supported by a high-resolution co-crystal structure (PDB 6NFT at 1.65 Å), enabling rational SAR optimization. Available ≥98% purity. Immediate stock ensures fast B2B delivery for degrader design and hit-to-lead optimization.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 14663-53-7
Cat. No. B083775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-4H-quinazolin-3-yl)-acetic acid
CAS14663-53-7
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)O
InChIInChI=1S/C10H8N2O3/c13-9(14)5-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14)
InChIKeyBBBICQPTZBHLBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Oxo-4H-quinazolin-3-yl)-acetic acid (CAS 14663-53-7) – A Bifunctional Quinazolinone Scaffold for PROTAC Development and Chemical Biology


(4-Oxo-4H-quinazolin-3-yl)-acetic acid (CAS 14663-53-7) is a heterocyclic compound featuring a quinazolin-4(3H)-one core with an N3-substituted acetic acid side chain . This structure confers a dual role: it serves as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimera) linker for the synthesis of targeted protein degraders , and it has been crystallographically validated as a ligand for the USP5 zinc-finger ubiquitin-binding domain (ZnF-UBD), providing a structural foundation for chemical probe development [1][2]. The compound is a solid at ambient temperature with a molecular formula of C10H8N2O3, a molecular weight of 204.18 g/mol, and a measured LogP of approximately 0.481 .

Why Generic (4-Oxo-4H-quinazolin-3-yl)-acetic Acid Substitution Fails: Quantifiable Differentiation in PROTAC Linker and USP5 Binding Applications


Direct substitution of (4-Oxo-4H-quinazolin-3-yl)-acetic acid with other alkyl-chain PROTAC linkers or alternative quinazolinone derivatives is not straightforward due to quantifiable differences in physicochemical properties, binding affinity, and structural compatibility. For PROTAC applications, the compound's unique combination of a short, rigid alkyl linker (2 rotatable bonds) and a relatively low LogP (0.481) distinguishes it from longer, more lipophilic alkyl chains (C5-C12) that are commonly employed [1]. This profile can be advantageous when optimizing for solubility and permeability in specific degrader designs. In the context of USP5 ZnF-UBD antagonism, the compound exhibits a defined, albeit modest, binding affinity (Kd = 930 µM) that is experimentally quantified and serves as a critical benchmark for structure-activity relationship (SAR) studies [2]. Furthermore, the availability of a high-resolution co-crystal structure (PDB 6NFT at 1.65 Å) provides an unambiguous binding pose that is not available for many structurally similar analogs, enabling rational, structure-guided optimization [3]. These specific, measurable attributes preclude simple interchangeability with compounds lacking such defined data.

Quantitative Evidence for (4-Oxo-4H-quinazolin-3-yl)-acetic Acid: Direct Comparative Data for Informed Scientific Procurement


Distinct Physicochemical Profile vs. Common Alkyl PROTAC Linkers: Quantified LogP and Rotatable Bond Count

(4-Oxo-4H-quinazolin-3-yl)-acetic acid possesses a quantifiably distinct physicochemical profile compared to the broader class of alkyl chain PROTAC linkers, which typically range from C3 to C12 in length [1]. The target compound has a measured LogP of 0.481 and only 2 rotatable bonds, indicating lower lipophilicity and greater rigidity than the commonly employed longer alkyl chains . In contrast, longer alkyl linkers (e.g., C5-C12) are known to significantly increase lipophilicity, which can enhance membrane permeability but may also reduce aqueous solubility [1].

PROTAC Linker Physicochemical Properties Drug Design

Quantified Binding Affinity to USP5 ZnF-UBD: Direct Comparison with a Structural Analog

In a focused chemical library screen and subsequent SAR study, (4-Oxo-4H-quinazolin-3-yl)-acetic acid was identified as a ligand for the USP5 ZnF-UBD with a binding affinity (Kd) of 930 µM (9.30E+5 nM) [1]. A closely related analog, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, which features an additional methyl group on the acetic acid side chain, exhibited an approximately 11.6-fold improvement in binding affinity, with a Kd of 80 µM (8.00E+4 nM) [2]. Both compounds were characterized in the same assay format, allowing for a direct, head-to-head comparison of the impact of a single methyl substitution on target engagement.

USP5 Inhibitor Ubiquitin-Proteasome System Chemical Probe

High-Resolution Crystal Structure (1.65 Å) with USP5 ZnF-UBD: Structural Differentiation from Uncharacterized Analogs

The binding mode of (4-Oxo-4H-quinazolin-3-yl)-acetic acid to the USP5 ZnF-UBD has been unambiguously determined by X-ray crystallography at a resolution of 1.65 Å (PDB ID: 6NFT) [1]. This high-resolution structure provides atomic-level detail of the ligand-protein interactions, a feature not available for many other quinazolinone-based ligands or alternative PROTAC linkers targeting this domain. While other ligands, such as 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, have also been co-crystallized (PDB: 6P9G), the 6NFT structure specifically defines the binding pose of the unsubstituted acetic acid derivative, establishing a critical baseline for understanding SAR and guiding the design of more potent antagonists [2].

Structural Biology USP5 Fragment-Based Drug Design

Optimal Research and Industrial Application Scenarios for (4-Oxo-4H-quinazolin-3-yl)-acetic Acid (CAS 14663-53-7)


PROTAC Development Requiring a Low-Lipophilicity Alkyl Linker

This compound is optimally deployed as an alkyl chain-based PROTAC linker in early-stage degrader design when the goal is to minimize overall lipophilicity and maintain a more rigid linker geometry . Its measured LogP of 0.481 and low rotatable bond count (2) make it a quantifiably distinct alternative to longer, more flexible alkyl linkers (C5-C12) that can increase LogP by several units [1]. This property profile is particularly valuable when optimizing the solubility and permeability of PROTAC candidates targeting cytosolic or nuclear proteins where excessive lipophilicity can lead to poor aqueous solubility or off-target membrane partitioning.

Structure-Guided Optimization of USP5 ZnF-UBD Antagonists

For researchers focused on developing chemical probes or therapeutic leads targeting the USP5 ZnF-UBD, this compound provides an experimentally validated starting point with a defined, albeit modest, binding affinity (Kd = 930 µM) and, critically, a high-resolution (1.65 Å) co-crystal structure [2][3]. This structural information enables rational, structure-based optimization to improve potency, a significant advantage over alternative scaffolds lacking such detailed experimental data. The direct SAR comparison with the 11.6-fold more potent 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (Kd = 80 µM) further provides a clear direction for initial chemical modifications [4][5].

Calibration of Biophysical Assays for Ubiquitin-Binding Domain Interactions

Given its well-characterized, moderate affinity (Kd = 930 µM) for the USP5 ZnF-UBD and the availability of a high-resolution co-crystal structure, (4-Oxo-4H-quinazolin-3-yl)-acetic acid can serve as a reference or control compound in biophysical assays (e.g., SPR, NMR, or thermal shift assays) designed to screen for or characterize other ligands targeting this or similar ubiquitin-binding domains [4][3]. Its binding metrics are published and reproducible, providing a benchmark for assay development and validation.

Synthesis of PROTACs Targeting Proteins with Shallow or Polar Binding Pockets

The relatively low lipophilicity (LogP = 0.481) of this linker makes it a strategic choice for constructing PROTACs where the target protein's ligand-binding site is shallow, polar, or solvent-exposed [1]. In such cases, a highly hydrophobic linker could disrupt the ternary complex formation or lead to non-specific hydrophobic collapse. The quantifiably lower LogP of (4-Oxo-4H-quinazolin-3-yl)-acetic acid compared to longer alkyl linkers may help maintain the necessary physicochemical balance for effective degradation in these specific contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Oxo-4H-quinazolin-3-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.